![molecular formula C7H10O4 B1661121 Succinylacetone-13C5 CAS No. 881835-86-5](/img/structure/B1661121.png)
Succinylacetone-13C5
Vue d'ensemble
Description
This compound is a metabolite of tyrosine and is studied extensively in the context of cardiovascular diseases . Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is pathognomonic in patients with tyrosinemia type 1, a condition caused by a congenital deficiency of the enzyme fumarylacetoacetate hydrolase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Succinylacetone-13C5 involves the isotopic labeling of Succinylacetone. The synthetic route typically includes the incorporation of carbon-13 isotopes into the molecular structure of Succinylacetone. This process can be achieved through various chemical reactions that introduce the isotopic label at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process requires stringent reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is then purified and characterized to confirm the isotopic labeling and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Succinylacetone-13C5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in various chemical environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Succinylacetone-13C5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mécanisme D'action
The mechanism of action of Succinylacetone-13C5 involves its role as an inhibitor of heme biosynthesis. The compound inhibits delta-aminolevulinic acid dehydratase, an enzyme involved in the heme biosynthetic pathway . This inhibition leads to the accumulation of delta-aminolevulinic acid, which can precipitate acute neuropathic symptoms similar to those observed in porphyria . The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Succinylacetone-13C5 can be compared with other similar compounds, such as Succinylacetone and other isotopically labeled analogs. Some of the similar compounds include:
Succinylacetone: The non-labeled form of Succinylacetone, which shares similar chemical properties and biological activities.
Isotopically Labeled Analogs: Other compounds labeled with stable isotopes, such as carbon-13 or nitrogen-15, which are used in similar research applications.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in various scientific studies .
Activité Biologique
Succinylacetone-13C5 (SA-13C5) is a stable isotopically labeled derivative of succinylacetone (SA), a compound primarily associated with hereditary tyrosinemia type 1 (HT1). This article delves into the biological activity of SA-13C5, its clinical implications, and relevant research findings.
Overview of Succinylacetone
Succinylacetone is a toxic metabolite that accumulates in patients with HT1 due to a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH). This accumulation can lead to severe liver damage and other systemic complications. The introduction of SA-13C5 as an internal standard in analytical methods has improved the quantification of SA in biological samples, aiding in the diagnosis and monitoring of HT1.
Analytical Methods for Succinylacetone Detection
The detection and quantification of SA, including its isotopic variant SA-13C5, are critical for diagnosing HT1. Various studies have developed methods employing tandem mass spectrometry (MS/MS) for this purpose. These methods allow for simultaneous analysis of amino acids, acylcarnitines, and SA from dried blood spots (DBS).
Table 1: Comparison of Analytical Methods for SA Detection
Methodology | Sample Type | Key Features |
---|---|---|
Flow Injection MS/MS | Dried Blood Spots | Rapid analysis; simultaneous detection |
Liquid Chromatography MS/MS | Plasma/Dried Blood | High sensitivity; interlaboratory validation |
Derivatization Techniques | Dried Blood Spots | Enhanced sensitivity; isotopic labeling |
Biological Activity and Clinical Implications
The biological activity of SA-13C5 is closely tied to its role as a marker for HT1. Elevated levels of SA indicate metabolic dysfunction, necessitating timely intervention. The use of SA-13C5 in assays enhances the accuracy of SA measurements, facilitating early diagnosis and treatment initiation.
Case Studies
-
Clinical Characteristics in Filipino Patients with HT1 :
A cohort study involving 16 patients revealed that the mean SA level at diagnosis was 11.1 µmol/L, significantly above the normal threshold (<5 µmol/L). The study emphasized that succinylacetone remains the best marker for diagnosing HT1 due to its pathognomonic nature . -
Newborn Screening Programs :
A comprehensive analysis from a newborn screening program highlighted that incorporating SA detection into routine assays allowed for a rapid identification of HT1 cases, reducing the risk of false negatives . The findings underscored the importance of using isotopically labeled compounds like SA-13C5 to improve assay sensitivity.
Research Findings
Recent studies have focused on improving analytical techniques for measuring succinylacetone levels:
- Inter-laboratory Studies : Research demonstrated significant variability in results across laboratories when measuring SA using different methodologies. Standardization efforts are ongoing to ensure consistent and reliable results .
- Therapeutic Monitoring : The quantification of SA is crucial not only for diagnosis but also for monitoring therapeutic efficacy in patients receiving nitisinone treatment, which aims to prevent SA accumulation .
Propriétés
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881835-86-5 | |
Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.